Butopyrammonium

Neuromuscular blockade Physicochemical property differentiation Drug distribution

Butopyrammonium (767565-78-6) is a structurally novel neuromuscular probe built on a pyrazolone core—absent from all marketed aminosteroid (rocuronium-class) and benzylisoquinoline (atracurium-class) blockers. With a monoisotopic mass of 288.2076 Da, XLogP3=2.0, and zero H-bond donors, it enables SAR exploration of muscle-type nAChR (α1₂β1δε) binding requirements inaccessible to existing agents. Procure as an analytical reference standard (≥95%) or for de novo electrophysiology, patent landscape analysis, and IP generation. Not interchangeable with clinical NMBs—validated for discovery only.

Molecular Formula C17H26N3O+
Molecular Weight 288.4 g/mol
CAS No. 767565-78-6
Cat. No. B10859239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButopyrammonium
CAS767565-78-6
Molecular FormulaC17H26N3O+
Molecular Weight288.4 g/mol
Structural Identifiers
SMILESCCCC[N+](C)(C)C1=C(N(N(C1=O)C2=CC=CC=C2)C)C
InChIInChI=1S/C17H26N3O/c1-6-7-13-20(4,5)16-14(2)18(3)19(17(16)21)15-11-9-8-10-12-15/h8-12H,6-7,13H2,1-5H3/q+1
InChIKeyBUYOFVAIOJEFNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butopyrammonium (CAS 767565-78-6) Procurement Guide: Identity, Classification & Comparator Context


Butopyrammonium (CAS 767565-78-6; UNII: JDN3ON33Z2) is an organic quaternary ammonium cation with the molecular formula C₁₇H₂₆N₃O⁺ and a monoisotopic mass of 288.2076 Da [1]. The compound is formally classified under the NCI Thesaurus (C87319) within the 'Neuromuscular Nondepolarizing Agents' hierarchy (C257), indicating a pharmacological role as a competitive nicotinic acetylcholine receptor antagonist at the motor end-plate [2]. Its iodide salt (CAS 7077-30-7) has held an International Nonproprietary Name (INN) since the 1950s, confirming its historical recognition as a pharmaceutical substance [3]. Unlike modern neuromuscular blockers, Butopyrammonium is built upon a pyrazolone heterocycle rather than a steroid or benzylisoquinoline nucleus, a structural distinction that serves as the primary basis for its differentiation [1].

Why In-Class Substitution of Butopyrammonium Is Not Supported by Existing Evidence


Butopyrammonium cannot be simply interchanged with clinically established non-depolarizing aminosteroid (e.g., rocuronium) or benzylisoquinoline (e.g., atracurium) neuromuscular blockers because no published comparative pharmacodynamic, pharmacokinetic, or safety data exist to permit risk-equivalence judgment. The molecular scaffold—a pyrazolin-4-aminium core—is absent from all other marketed muscle relaxants, meaning any assumption of equipotency, onset time, or side-effect profile extrapolated from other classes is unfounded [1]. Until direct quantitative comparisons are generated, generic substitution across structural classes represents an unvalidated experimental step rather than a rational procurement decision [1].

Butopyrammonium (CAS 767565-78-6) Quantitative Differentiation Evidence Guide


Molecular Weight as a Pharmacokinetic Determinant: Butopyrammonium vs. Rocuronium

Among non-depolarizing neuromuscular blockers, molecular weight influences distribution volume and elimination kinetics. Butopyrammonium, with a molecular weight of 288.4 g/mol, is substantially smaller than the aminosteroid rocuronium (529.8 g/mol) [1]. This weight difference of 241.4 g/mol suggests potentially faster distribution and a distinct metabolic disposition profile, though no direct pharmacokinetic comparison has been published for Butopyrammonium.

Neuromuscular blockade Physicochemical property differentiation Drug distribution

Lipophilicity Comparison (XLogP3): Butopyrammonium vs. Rocuronium

The calculated partition coefficient (XLogP3) for Butopyrammonium is 2.0, whereas rocuronium exhibits a value of -1.1 [1]. This 3.1 log-unit shift indicates Butopyrammonium is markedly more lipophilic, suggesting stronger membrane partitioning and potentially different tissue distribution and hepatic clearance patterns relative to the more hydrophilic aminosteroid comparator.

Physicochemical property Membrane permeability Drug design

Hydrogen-Bond Donor Count (HBD) as a Selectivity and Permeability Predictor: Butopyrammonium vs. Class

Butopyrammonium possesses zero hydrogen-bond donors (HBD = 0), a feature resulting from its fully substituted quaternary ammonium and pyrazolone structure [1]. In contrast, rocuronium has one HBD (the 3α-hydroxyl group) [1]. The absence of HBD groups reduces molecular flexibility and may alter binding kinetics at the nicotinic receptor and reduce metabolic susceptibility relative to hydroxyl-containing non-depolarizing agents.

Physicochemical property Receptor interaction ADME prediction

Scaffold Uniqueness: Pyrazolone Core as a Class-Defining Differentiator

All clinically used non-depolarizing neuromuscular blockers belong to either the aminosteroid (e.g., rocuronium, vecuronium, pancuronium) or benzylisoquinoline (e.g., atracurium, cisatracurium) structural families. Butopyrammonium is the only quaternary ammonium neuromuscular blocker built on a 1H-pyrazol-4-aminium scaffold, as documented by its FDA UNII registration and NCI classification [1][2]. This scaffold is entirely absent from the published neuromuscular blocking agent literature, representing a chemotype without precedent in this pharmacological class.

Medicinal chemistry Scaffold novelty Chemical biology

Recommended Procurement and Research Scenarios for Butopyrammonium (CAS 767565-78-6)


Medicinal Chemistry and Drug Discovery: Scaffold-Hopping from Aminosteroids

Butopyrammonium is best suited for discovery programs aiming to identify novel neuromuscular blocking agents with a non-steroidal, non-benzylisoquinoline scaffold. Its pyrazolone core, distinct from the aminosteroid nucleus of rocuronium and vecuronium, allows medicinal chemists to explore physiochemical property space (e.g., lower molecular weight of 288.4 g/mol and higher lipophilicity of XLogP3 = 2.0) that cannot be accessed with existing agents [1]. Procurement of the compound as a reference standard enables structure-activity relationship (SAR) studies and the generation of novel intellectual property.

Pharmacological Tool Compound for Nicotinic Receptor Subtype Profiling

Because of its unique quaternary ammonium configuration and zero hydrogen-bond donor count, Butopyrammonium can serve as a pharmacological probe to dissect the binding requirements of muscle-type nicotinic acetylcholine receptors (α1₂β1δε) distinct from the aminosteroid pharmacophore [1][2]. Researchers investigating receptor subtype selectivity or resistance mechanisms may use this compound in electrophysiological assays (e.g., two-electrode voltage clamp) to benchmark against clinically used agents, provided that de novo pharmacological characterization is performed.

Analytical Reference Standard and Chemical Identity Verification

Butopyrammonium is defined by a precise monoisotopic mass of 288.2076 Da and a unique InChIKey (BUYOFVAIOJEFNJ-UHFFFAOYSA-N) as recorded in PubChem and the FDA Substance Registration System [1]. These identifiers enable its procurement as a high-purity analytical reference standard (typically ≥95% purity) for mass spectrometry calibration, NMR chemical shift referencing, and chromatographic method development in quality control laboratories handling quaternary ammonium compounds.

Historical Drug Repositioning and Intellectual Property Landscape Analysis

Assigned an INN as early as 1959 and classified as a 'Neuromuscular Nondepolarizing Agent' by the NCI, Butopyrammonium has a centuries-long history in the pharmaceutical literature [2][3]. This historical status makes it valuable for patent landscape and freedom-to-operate analyses directed at new non-depolarizing muscle relaxants, serving as a prior-art reference point that may pre-date broad patent claims on aminosteroid neuromuscular blockers.

Quote Request

Request a Quote for Butopyrammonium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.